molecular formula C23H29N3O5S2 B2574879 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 851080-71-2

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2574879
CAS No.: 851080-71-2
M. Wt: 491.62
InChI Key: FIMMRLMFONQHIA-VHXPQNKSSA-N
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Description

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a sulfamoyl group substituted with two 2-methoxyethyl moieties and a 3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene imine scaffold. The Z-configuration of the imine bond is critical for maintaining planar geometry, which may influence intermolecular interactions and solubility .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2/c1-16-14-17(2)21-20(15-16)25(3)23(32-21)24-22(27)18-6-8-19(9-7-18)33(28,29)26(10-12-30-4)11-13-31-5/h6-9,14-15H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMMRLMFONQHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with notable biological activity, particularly in the fields of antimicrobial and antioxidant research. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. Understanding its biological activity can provide insights into potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24H31N3O6S2
  • Molecular Weight : 521.7 g/mol

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains:

CompoundTarget BacteriaInhibition (%)
Sulfide derivative 7Staphylococcus aureus83.4%
Sulfide derivative 7Pseudomonas aeruginosa78.8%

The above data illustrates the potential of thiazole-containing compounds in combating bacterial infections, with sulfide derivatives demonstrating the highest activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Antioxidant Activity

Antioxidant assays conducted on related compounds reveal promising results. For example, sulfide derivatives have shown inhibition ratios comparable to L-ascorbic acid:

CompoundAntioxidant Activity (%)
Sulfide derivative 785.9%
L-Ascorbic Acid (Control)88.0%

This suggests that the compound may effectively scavenge free radicals, contributing to its potential use in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning of functional groups significantly influences biological activity. For example, the presence of electron-donating and electron-withdrawing groups in specific configurations can enhance or diminish antimicrobial efficacy .

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized several benzamide derivatives, including those with a thiazole structure. These were characterized using spectroscopic methods and evaluated for their biological activities .
  • Molecular Docking Studies : Molecular docking investigations have been performed to predict the binding affinity of these compounds to bacterial enzymes. Results indicated that certain derivatives bind effectively to active sites of target proteins, suggesting mechanisms for their antimicrobial action .
  • Comparative Studies : Comparative studies against standard antibiotics showed that some derivatives possess comparable or superior activity against resistant strains of bacteria, highlighting their potential as alternatives in antibiotic therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with sulfonamide-linked heterocycles and benzothiazole derivatives. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents IR Bands (cm⁻¹) Synthesis Yield (%)
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide C₂₉H₃₄N₄O₅S₂ 614.78 3,5,7-Trimethylbenzo[d]thiazole; bis(2-methoxyethyl)sulfamoyl C=O (1660–1680); C=S (1240–1260) Not reported
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-methoxybenzo[d]thiazol-2-ylidene)benzamide C₂₇H₃₂N₄O₆S₂ 588.74 3-Ethyl-4-methoxybenzo[d]thiazole; bis(2-methoxyethyl)sulfamoyl C=O (1663–1682); NH (3150–3319) Not reported
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Varies (X = H, Cl, Br) 450–500 Triazole-thione; 4-X-phenylsulfonyl; 2,4-difluorophenyl C=S (1247–1255); NH (3278–3414) 70–85%
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide C₂₃H₁₈N₄O₂S 414.49 Thiadiazole; acetylpyridinyl; benzamide C=O (1605, 1679) 80%

Key Observations:

Substituent Impact :

  • The 3,5,7-trimethyl groups on the benzothiazole ring may improve lipophilicity compared to the 3-ethyl-4-methoxy analog .
  • The bis(2-methoxyethyl)sulfamoyl group likely enhances aqueous solubility relative to simpler sulfonamides .

Spectral Data :

  • The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s IR spectrum confirms the thione tautomer, similar to triazole-thiones .
  • C=O stretches (1660–1680 cm⁻¹) align with benzamide derivatives in .

Physicochemical and Reactivity Trends

  • Solubility : The 2-methoxyethyl groups in the sulfamoyl moiety likely grant the target compound higher solubility in polar aprotic solvents (e.g., DMSO) compared to triazole-thiones .
  • Tautomerism : Unlike triazole-thiones , the target compound’s benzothiazol-2(3H)-ylidene group resists tautomerism due to steric constraints, stabilizing the imine form.
  • Stability : Methyl groups on the benzothiazole ring may reduce oxidative degradation compared to ethyl or methoxy substituents .

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